molecular formula C9H9ClO4S B1285432 Methyl 3-(chlorosulfonyl)-4-methylbenzoate CAS No. 372198-41-9

Methyl 3-(chlorosulfonyl)-4-methylbenzoate

Cat. No.: B1285432
CAS No.: 372198-41-9
M. Wt: 248.68 g/mol
InChI Key: WOEQFPLAEXQVEJ-UHFFFAOYSA-N
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Description

Methyl 3-(chlorosulfonyl)-4-methylbenzoate is an organic compound with the molecular formula C9H9ClO4S. It is a derivative of benzoic acid, where the carboxyl group is esterified with methanol, and the benzene ring is substituted with a chlorosulfonyl group and a methyl group. This compound is used in various chemical reactions and has applications in scientific research.

Scientific Research Applications

Methyl 3-(chlorosulfonyl)-4-methylbenzoate is used in various scientific research applications, including:

    Organic Synthesis: It serves as an intermediate in the synthesis of more complex organic molecules.

    Pharmaceutical Research: It is used in the development of new drugs and therapeutic agents.

    Material Science: It is employed in the synthesis of polymers and other advanced materials.

    Biological Studies: It is used to study the interactions of sulfonyl-containing compounds with biological systems.

Safety and Hazards

Methyl 3-(chlorosulfonyl)-4-methylbenzoate is considered hazardous . It can cause severe skin burns and eye damage, and may cause respiratory irritation . Safety measures include not breathing dust/fume/gas/mist/vapors/spray, washing face, hands, and any exposed skin thoroughly after handling, wearing protective gloves/clothing/eye protection/face protection, and using only outdoors or in a well-ventilated area .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Methyl 3-(chlorosulfonyl)-4-methylbenzoate typically involves the chlorosulfonation of methyl 4-methylbenzoate. The reaction is carried out by treating methyl 4-methylbenzoate with chlorosulfonic acid (ClSO3H) under controlled conditions. The reaction proceeds as follows:

C9H9O2+ClSO3HC9H9ClO4S+H2O\text{C}_9\text{H}_9\text{O}_2 + \text{ClSO}_3\text{H} \rightarrow \text{C}_9\text{H}_9\text{ClO}_4\text{S} + \text{H}_2\text{O} C9​H9​O2​+ClSO3​H→C9​H9​ClO4​S+H2​O

Industrial Production Methods: In an industrial setting, the production of this compound involves large-scale chlorosulfonation processes. The reaction is conducted in specialized reactors equipped with temperature control and efficient mixing to ensure uniformity and high yield. The product is then purified through distillation or recrystallization.

Types of Reactions:

    Substitution Reactions: The chlorosulfonyl group in this compound can undergo nucleophilic substitution reactions. For example, it can react with amines to form sulfonamide derivatives.

    Hydrolysis: The ester group can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acid.

    Reduction: The chlorosulfonyl group can be reduced to a sulfonyl group using reducing agents such as lithium aluminum hydride (LiAlH4).

Common Reagents and Conditions:

    Nucleophilic Substitution: Amines, alcohols, or thiols in the presence of a base.

    Hydrolysis: Acidic or basic aqueous solutions.

    Reduction: Lithium aluminum hydride or other reducing agents.

Major Products:

    Sulfonamide Derivatives: Formed from nucleophilic substitution with amines.

    Carboxylic Acid: Formed from hydrolysis of the ester group.

    Sulfonyl Derivatives: Formed from reduction of the chlorosulfonyl group.

Mechanism of Action

The mechanism of action of Methyl 3-(chlorosulfonyl)-4-methylbenzoate involves its reactivity towards nucleophiles. The chlorosulfonyl group is highly electrophilic, making it susceptible to attack by nucleophiles such as amines, alcohols, and thiols. This reactivity is utilized in various chemical transformations and biological interactions.

Comparison with Similar Compounds

    Methyl 3-(chlorosulfonyl)-4-methoxybenzoate: Similar structure but with a methoxy group instead of a methyl group.

    Methyl 4-(chlorosulfonyl)-3-methylbenzoate: Similar structure but with the chlorosulfonyl group at a different position on the benzene ring.

Uniqueness: Methyl 3-(chlorosulfonyl)-4-methylbenzoate is unique due to its specific substitution pattern, which imparts distinct reactivity and properties. The presence of both the chlorosulfonyl and methyl groups on the benzene ring allows for selective chemical transformations and applications in various fields.

Properties

IUPAC Name

methyl 3-chlorosulfonyl-4-methylbenzoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H9ClO4S/c1-6-3-4-7(9(11)14-2)5-8(6)15(10,12)13/h3-5H,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WOEQFPLAEXQVEJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C=C1)C(=O)OC)S(=O)(=O)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H9ClO4S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40579684
Record name Methyl 3-(chlorosulfonyl)-4-methylbenzoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40579684
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

248.68 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

372198-41-9
Record name Methyl 3-(chlorosulfonyl)-4-methylbenzoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40579684
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name methyl 3-(chlorosulfonyl)-4-methylbenzoate
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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